methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
CAS No.: 2758003-01-7
Cat. No.: VC11565893
Molecular Formula: C10H15IO3
Molecular Weight: 310.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2758003-01-7 |
|---|---|
| Molecular Formula | C10H15IO3 |
| Molecular Weight | 310.13 g/mol |
| IUPAC Name | methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
| Standard InChI | InChI=1S/C10H15IO3/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h2-7H2,1H3 |
| Standard InChI Key | LHCGXLFEPWEGGI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(CC1)(OC2)CI |
Introduction
Structural Features and Molecular Characterization
Core Bicyclic Framework
The defining feature of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is its 2-oxabicyclo[2.2.2]octane skeleton, a saturated bicyclic system comprising a six-membered ring with one oxygen atom and three bridging methylene groups. This structure imposes significant conformational rigidity, mimicking the spatial arrangement of aromatic rings while avoiding planar geometry. The oxygen atom at position 2 introduces polarity, enhancing water solubility compared to purely hydrocarbon-based bioisosteres like bicyclo[2.2.2]octane .
Functional Group Analysis
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Iodomethyl Group: Positioned at carbon 1, the iodomethyl moiety (-CH₂I) contributes to the compound’s reactivity, particularly in nucleophilic substitution reactions. The iodine atom’s polarizability facilitates interactions with biological targets, potentially improving binding affinity.
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Carboxylate Ester: The methyl ester at position 4 serves as a metabolically labile group, which can be hydrolyzed in vivo to a carboxylic acid, a common strategy for prodrug design.
Table 1: Molecular Properties of Methyl 1-(Iodomethyl)-2-Oxabicyclo[2.2.2]octane-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅IO₃ |
| Molecular Weight | 310.13 g/mol |
| IUPAC Name | Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
| Canonical SMILES | COC(=O)C12CCC(CC1)(OC2)CI |
| Purity | 95% |
| PubChem CID | 165761204 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves iodocyclization of alkenyl alcohols, as demonstrated in recent studies . A representative pathway includes:
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Precursor Preparation: Cyclohexane-containing alkenyl alcohols are synthesized via Diels-Alder reactions or ring-opening epoxidation.
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Iodocyclization: Treatment with molecular iodine (I₂) in acetonitrile induces cyclization, forming the oxabicyclo[2.2.2]octane core while introducing the iodomethyl group .
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Esterification: The carboxylic acid intermediate is methylated using diazomethane or methyl iodide to yield the final ester.
Optimization Challenges
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Regioselectivity: Ensuring iodine incorporation at the desired position requires careful control of reaction conditions, such as temperature and solvent polarity .
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Yield Improvements: Current protocols report moderate yields (~40–60%), necessitating catalyst optimization or alternative cyclization agents.
Physicochemical Properties
Solubility and Lipophilicity
Replacement of aromatic rings with the 2-oxabicyclo[2.2.2]octane scaffold significantly alters solubility profiles. For instance, in Imatinib analogs, this substitution increased water solubility by 3-fold while reducing logP values by 0.5–1.0 units, indicating lower lipophilicity . These changes enhance drug-like properties, particularly for central nervous system (CNS) therapeutics requiring blood-brain barrier penetration.
Metabolic Stability
The saturated bicyclic structure resists oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for aryl-containing drugs. In vitro studies on analogous compounds show a 2–4× increase in half-life compared to phenyl-based counterparts .
Comparative Analysis with Established Bioisosteres
Versus Bicyclo[1.1.1]pentane
While bicyclo[1.1.1]pentane bioisosteres reduce lipophilicity, their smaller size limits applicability in mimicking para-substituted phenyl rings. The 2-oxabicyclo[2.2.2]octane offers a larger volume, better matching aromatic ring dimensions .
Versus Cubane
Cubane-based analogs exhibit superior symmetry but suffer from synthetic complexity and low solubility. The oxygen atom in 2-oxabicyclo[2.2.2]octane addresses solubility issues without compromising synthetic accessibility .
Future Directions and Research Opportunities
Target Exploration
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Kinase Inhibitors: Testing the scaffold in tyrosine kinase inhibitors (e.g., Dasatinib analogs) could leverage its metabolic stability.
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Proteolysis-Targeting Chimeras (PROTACs): The rigid structure may improve linker efficiency in bifunctional molecules.
Synthetic Methodology
Developing enantioselective routes to access chiral derivatives could expand utility in asymmetric catalysis and chiral drug synthesis.
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